4-Acetylmorpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Inhibition

Studies have explored the potential of 4-Acetylmorpholine as an inhibitor of specific enzymes. One such study investigated its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease and other neurodegenerative disorders. However, further research is needed to confirm its efficacy and potential therapeutic applications [].

Antibacterial Activity

Research has also explored the antibacterial properties of 4-Acetylmorpholine. Some studies have shown it to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, more research is required to understand its mechanism of action and potential for development into effective antibiotics.

Role in Plant Defense

Recent studies have begun investigating the potential role of 4-Acetylmorpholine in plant defense mechanisms. These studies suggest it might play a role in attracting beneficial insects that help protect plants from herbivores []. Further research is needed to elucidate its specific role and potential applications in agricultural pest management.

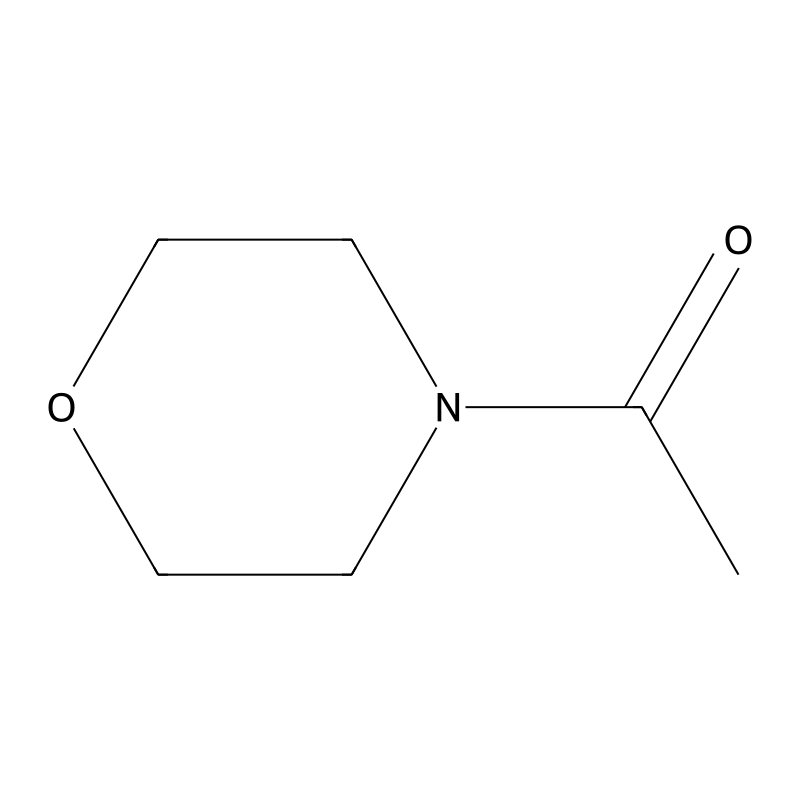

4-Acetylmorpholine is an organic compound with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. It is classified as a morpholine derivative, characterized by the presence of an acetyl group at the 4-position of the morpholine ring. This compound appears as a clear liquid, typically colorless to light yellow, with a vinegar-like odor. It has a melting point of approximately 9-10 °C and a boiling point in the range of 240-245 °C . The compound is miscible in water and has a specific gravity of about 1.116 g/mL at 25 °C .

Currently, there is no documented information regarding a specific mechanism of action for 4-Acetylmorpholine in biological systems.

Information on the safety hazards of 4-Acetylmorpholine is limited. As with most organic compounds, it is advisable to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to its potential unknown health effects.

Further Research

While research on 4-Acetylmorpholine is limited, its structural features suggest potential for further investigation in various areas:

- Synthetic applications: The reactive carbonyl group could be useful in designing new synthetic routes for other molecules.

- Material science: Its potential for hydrogen bonding might be of interest for applications in material science, such as the development of new polymers.

- Biological studies: Further research could explore its potential interactions with biological systems and its possible bioactivity.

In terms of stability, it is generally stable under normal conditions but may react vigorously with strong oxidizing agents, leading to potential hazards .

The synthesis of 4-acetylmorpholine typically involves the acylation of morpholine using acetic acid. The process can be described in two main steps:

- Formation of Alkylbenzyldimethylasaltsum Salts: This initial step generates reactive intermediates under mild conditions.

- Dehydration: The subsequent dehydration leads to the formation of 4-acetylmorpholine, which requires elevated temperatures for optimal reaction rates .

This method emphasizes both temperature control and the management of reaction intermediates to ensure high yields.

4-Acetylmorpholine finds applications primarily in chemical synthesis and research settings. It serves as an intermediate in the production of pharmaceuticals and agrochemicals due to its structural properties that allow for further functionalization. Additionally, it may be utilized in material science for developing polymers or other materials where morpholine derivatives are beneficial .

Several compounds share structural similarities with 4-acetylmorpholine, which allows for comparison in terms of chemical properties and potential applications:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Morpholine | C₄H₉NO | Basic structure; used as a solvent |

| N-Acetylmorpholine | C₆H₁₁NO₂ | Similar acylation reaction; used in synthesis |

| 2-Acetylpyridine | C₆H₇NO | Exhibits different biological activity |

| N,N-Dimethylmorpholine | C₇H₁₅N | Used as a solvent; lower toxicity |

Uniqueness: 4-Acetylmorpholine is unique due to its specific acetyl substitution at the 4-position on the morpholine ring, which may influence its reactivity and biological interactions differently compared to other derivatives like N-acetylmorpholine or morpholine itself.

XLogP3

Melting Point

GHS Hazard Statements

H315 (39.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (98.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (39.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (98.7%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard